molecular formula C8H8N2O B122795 Pyrrolo[1,2-a]pyrazine-6-methanol CAS No. 158945-88-1

Pyrrolo[1,2-a]pyrazine-6-methanol

Cat. No. B122795
M. Wt: 148.16 g/mol
InChI Key: FYGARHNUBSBSPC-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A new oximation reaction of 3-arylpyrrolo[1,2-a]pyrazine with 2,6-dichlorobenzonitrile oxide has been reported, which affords a variety of 6-oxime-substituted pyrrolo[1,2-a]pyrazine derivatives in moderate yields .


Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms . The stereochemistry of the target compounds was proved by single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The reaction between 3-arylpyrrolo[1,2-a]pyrazine and 2,6-dichlorobenzonitrile oxide was carried out in refluxing benzene using an excess of the 2,6-dichlorobenzonitrile oxide to compensate for the consumed 2 due to dimerization .

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

pyrrolo[1,2-a]pyrazin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-8-2-1-7-5-9-3-4-10(7)8/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGARHNUBSBSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2CO)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633329
Record name (Pyrrolo[1,2-a]pyrazin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[1,2-a]pyrazin-6-ylmethanol

CAS RN

158945-88-1
Record name (Pyrrolo[1,2-a]pyrazin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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